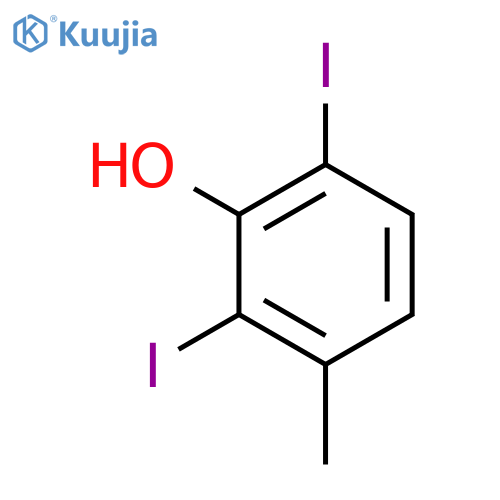Cas no 60577-32-4 (PHENOL, 2,6-DIIODO-3-METHYL-)

PHENOL, 2,6-DIIODO-3-METHYL- structure
商品名:PHENOL, 2,6-DIIODO-3-METHYL-
PHENOL, 2,6-DIIODO-3-METHYL- 化学的及び物理的性質
名前と識別子
-
- PHENOL, 2,6-DIIODO-3-METHYL-
- DTXSID901312489
- 60577-32-4
- 2,6-Diiodo-3-methylphenol
-
- インチ: InChI=1S/C7H6I2O/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3
- InChIKey: UQOYRNNDWWHZTF-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 359.85081Da
- どういたいしつりょう: 359.85081Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
PHENOL, 2,6-DIIODO-3-METHYL- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010010110-1g |
2,6-Diiodo-3-methylphenol |
60577-32-4 | 97% | 1g |
$1445.30 | 2023-09-01 | |
| Alichem | A010010110-500mg |
2,6-Diiodo-3-methylphenol |
60577-32-4 | 97% | 500mg |
$798.70 | 2023-09-01 | |
| Alichem | A010010110-250mg |
2,6-Diiodo-3-methylphenol |
60577-32-4 | 97% | 250mg |
$489.60 | 2023-09-01 |
PHENOL, 2,6-DIIODO-3-METHYL- 関連文献
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
60577-32-4 (PHENOL, 2,6-DIIODO-3-METHYL-) 関連製品
- 2039-76-1(3-Acetylphenanthrene)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 624-75-9(Iodoacetonitrile)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 503537-97-1(4-bromooct-1-ene)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
